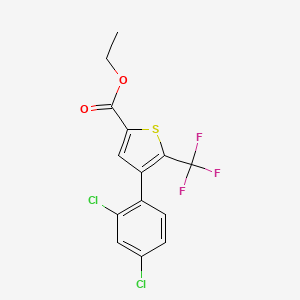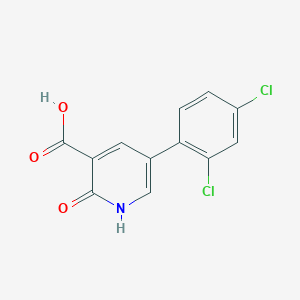
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-3,5-bis(trifluoromethyl)pyridine (hereafter referred to as TCBTFP) is an organochlorine compound that is used in various laboratory experiments. It is a colorless solid with a molecular weight of 273.45 g/mol and a melting point of 78-80 °C. TCBTFP is found in trace amounts in the environment, but it is not considered to be toxic or hazardous. It is primarily used as a reagent in organic synthesis and as a catalyst for various chemical reactions.
作用機序
The mechanism of action of TCBTFP is not well understood, but it is believed to involve the formation of reactive intermediates, such as radicals and carbenes, which can then react with other molecules. These reactive intermediates can then undergo further reactions, resulting in the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCBTFP are not well understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. In addition, it has not been associated with any adverse health effects in humans.
実験室実験の利点と制限
The main advantage of using TCBTFP in laboratory experiments is its low toxicity and lack of mutagenic activity. It is also relatively inexpensive and easy to obtain. However, it is not as stable as some other organochlorine compounds, and it can react with various other compounds, resulting in the formation of unwanted byproducts.
将来の方向性
Future research should focus on further understanding the mechanism of action of TCBTFP and its potential applications in the synthesis of various pharmaceuticals and other compounds. In addition, further studies should be conducted to determine its potential toxicity and mutagenic activity. Finally, research should be conducted to explore the use of TCBTFP as a catalyst for various chemical reactions, as well as its potential applications in the synthesis of polymers and other materials.
合成法
TCBTFP is synthesized using a three-step process. The first step involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)pyridine with phosphorus oxychloride to form 2-chloro-3,5-bis(trifluoromethyl)pyridine-2-oxide. The second step involves the reaction of the 2-chloro-3,5-bis(trifluoromethyl)pyridine-2-oxide with sodium bromide in the presence of acetic acid to form 2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine. The third and final step involves the reaction of the 2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine with sodium hydroxide to form the desired product, TCBTFP.
科学的研究の応用
TCBTFP is used in various scientific research applications, including organic synthesis, catalytic asymmetric synthesis, and the study of the reactivity of trifluoromethyl groups in organic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, TCBTFP has been used in the synthesis of various other compounds, such as heterocyclic compounds and polymers.
特性
IUPAC Name |
2,4,6-trichloro-3,5-bis(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl3F6N/c8-3-1(6(11,12)13)4(9)17-5(10)2(3)7(14,15)16 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQBLRFNNHBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl3F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)






![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)


![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
